3-Chloro-2-(dimethylamino)-9H-fluoren-9-one is a synthetic organic compound belonging to the fluorenone family, characterized by its unique structure featuring a chloro group and a dimethylamino substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry. The fluorenone core provides a scaffold that can be modified to enhance its pharmacological properties, making it a subject of interest in drug development.
The chemical reactivity of 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one includes various transformations typical of fluorenone derivatives. For instance, it can undergo:
3-Chloro-2-(dimethylamino)-9H-fluoren-9-one exhibits significant biological activity, particularly in:
The synthesis of 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one typically involves several steps:
3-Chloro-2-(dimethylamino)-9H-fluoren-9-one has several applications in various fields:
Interaction studies involving 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one focus on its binding affinity and mechanism of action with biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tilorone | Fluorenone derivative | Antiviral, immunomodulatory |
| Amixin | Fluorenone derivative | Antiviral, enhances immune response |
| 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one | Dimethylaminoethoxy groups | Antiviral, cancer research |
3-Chloro-2-(dimethylamino)-9H-fluoren-9-one is unique due to its specific substitution pattern that enhances its biological activities compared to other similar compounds. Its distinct chloro group and dimethylamino moiety contribute to its reactivity and potential therapeutic effects, setting it apart from other fluorenone derivatives.
The compound is systematically named 3-chloro-2-(dimethylamino)-9H-fluoren-9-one, adhering to IUPAC conventions. Its molecular formula, C₁₅H₁₂ClNO, derives from the fluorenone backbone (C₁₃H₈O) modified by a chlorine atom at position 3 and a dimethylamino group (-N(CH₃)₂) at position 2. The molecular weight is 261.72 g/mol, calculated as follows:
While crystallographic data for this specific compound is not publicly available, analogous fluorenone derivatives exhibit planar aromatic systems with slight distortions due to substituents. Computational modeling predicts:
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | 1.74 Å |
| C-N Bond Length | 1.45 Å |
| C=O Bond Length | 1.22 Å |
| Dihedral Angle (N-C-C-Cl) | 85–90° |